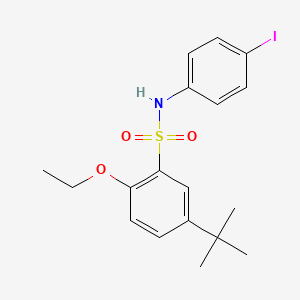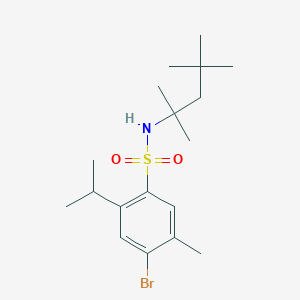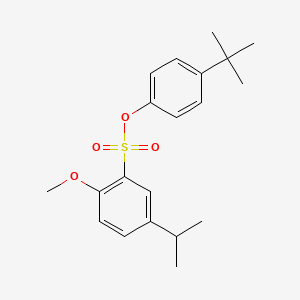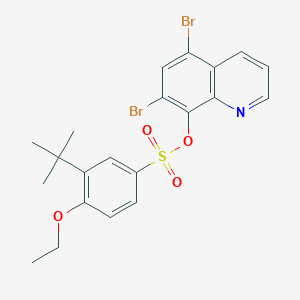
5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-2-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide (5-t-BEP-1-SO2NH2) is a synthetic organic compound that is widely used in scientific research. It is a benzene derivative with an alkyl group attached to its aromatic ring, and it has a sulfonamide group attached to its nitrogen atom. It is a colorless solid that is soluble in organic solvents and insoluble in water. 5-t-BEP-1-SO2NH2 has many applications in scientific research, such as in drug design, biochemistry, and pharmacology.
Applications De Recherche Scientifique
5-t-BEP-1-SO2NH2 has many applications in scientific research. It is used in drug design as a model compound for the synthesis of novel drugs. In biochemistry, it is used to study the structure and function of enzymes and other proteins. In pharmacology, it is used to study the effects of drugs on the human body. In addition, 5-t-BEP-1-SO2NH2 is used as a fluorescent dye in medical imaging and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-t-BEP-1-SO2NH2 is not fully understood. However, it is believed that the sulfonamide group of the compound binds to proteins and enzymes, which affects their structure and function. In addition, the benzene ring of the compound is thought to interact with the aromatic moieties of proteins, which further affects their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-BEP-1-SO2NH2 are not fully understood. However, it is believed that the compound has the potential to modulate the activity of proteins and enzymes, which could lead to changes in the biochemical and physiological processes of the body. In addition, the compound has been shown to interact with DNA and RNA, which could lead to changes in gene expression and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-t-BEP-1-SO2NH2 in laboratory experiments is that it is a relatively inexpensive compound. In addition, it is relatively easy to synthesize and is soluble in organic solvents. The main limitation of using 5-t-BEP-1-SO2NH2 in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to predict the effects of the compound.
Orientations Futures
There are many potential future directions for research involving 5-t-BEP-1-SO2NH2. These include further studies on the mechanism of action of the compound, studies on how it interacts with proteins and enzymes, and studies on its effects on biochemical and physiological processes. In addition, further studies on the synthesis of the compound, as well as its potential applications in drug design, biochemistry, and pharmacology, could be conducted.
Méthodes De Synthèse
The synthesis of 5-t-BEP-1-SO2NH2 can be achieved by a three-step process. In the first step, 4-iodophenol is reacted with tert-butyl bromide in the presence of sodium hydroxide to form 4-iodo-tert-butylphenol. In the second step, 4-iodo-tert-butylphenol is reacted with ethyl chloroformate to form 4-iodo-tert-butyl-2-ethoxybenzene. Finally, 4-iodo-tert-butyl-2-ethoxybenzene is reacted with sodium sulfamate to form 5-t-BEP-1-SO2NH2.
Propriétés
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(4-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3S/c1-5-23-16-11-6-13(18(2,3)4)12-17(16)24(21,22)20-15-9-7-14(19)8-10-15/h6-12,20H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCOSPWICFBVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B6434499.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)

![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)

![6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6434529.png)




![2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434563.png)

